Cas no 89361-52-4 (b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)-)

2,3,5-Tris-O-(phenylmethyl)-β-D-ribofuranose is a protected derivative of β-D-ribofuranose, where the hydroxyl groups at the 2, 3, and 5 positions are benzylated. This modification enhances stability and prevents unwanted side reactions, making it a valuable intermediate in organic synthesis, particularly in carbohydrate chemistry and nucleoside analog preparation. The benzyl protecting groups can be selectively removed under mild conditions, allowing controlled functionalization. Its high purity and well-defined structure ensure reproducibility in synthetic applications. This compound is particularly useful in the synthesis of modified sugars, oligonucleotides, and pharmaceuticals, where precise control over reactivity is critical. Its compatibility with a range of reaction conditions further underscores its utility in complex synthetic pathways.
b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- structure
89361-52-4 structure
Product Name:b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)-
CAS No:89361-52-4
MF:C26H28O5
MW:420.497528076172
MDL:MFCD18643128
CID:711624
PubChem ID:57369909
Update Time:2025-10-20

b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)-
    • 2,3,5-TRI-O-BENZYL-B-D-RIBOFURANOSE
    • W-204017
    • BS-23925
    • DTXSID30724580
    • (2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
    • 89361-52-4
    • 2,3,5-TRI-O-BENZYL-BETA-D-RIBOFURANOSE
    • SCHEMBL20223437
    • (2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
    • (2R,3R,4R,5R)-3,4-BIS(BENZYLOXY)-5-[(BENZYLOXY)METHYL]OXOLAN-2-OL
    • MDL: MFCD18643128
    • Inchi: 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1
    • InChI Key: NAQUAXSCBJPECG-VEYUFSJPSA-N
    • SMILES: O1[C@H]([C@@H]([C@@H]([C@H]1COCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 420.19367399g/mol
  • Monoisotopic Mass: 420.19367399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • Solubility: Soluble in chloroform
  • PSA: 57.15000
  • LogP: 4.09120

b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- Pricemore >>

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b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.4 0 °C; overnight, rt
1.5 Reagents: Water ;  0 °C
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  overnight, 95 °C; 95 °C → rt
1.7 Reagents: Potassium carbonate ;  neutralized
Reference
Identification and characterization of enzymes catalyzing pyrazolopyrimidine formation in the biosynthesis of formycin A
Ko, Yeonjin; Wang, Shao-An; Ogasawara, Yasushi; Ruszczycky, Mark W.; Liu, Hung-wen, Organic Letters, 2017, 19(6), 1426-1429

Production Method 2

Reaction Conditions
1.1 Reagents: Deoxo-Fluor Solvents: Dichloromethane ;  30 min, rt
Reference
Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-
Cannon, Kevin C.; Krow, Grant R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  12 h, rt → 65 °C; 65 °C → rt
1.2 Reagents: Water ;  rt
Reference
Synthesis of ring-expanded homologs of 3-amino pyranosides
Bosko, Cristin; Vannam, Raghu; Peczuh, Mark W., Tetrahedron Letters, 2022, 93,

b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- Raw materials

b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- Preparation Products

Additional information on b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)-

Recent Advances in the Study of b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- (CAS: 89361-52-4) and Its Applications in Chemical Biology and Medicine

The compound b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- (CAS: 89361-52-4) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This protected ribofuranose derivative serves as a crucial intermediate in the synthesis of nucleoside analogs, which are pivotal in the development of antiviral and anticancer therapeutics. Recent studies have explored its role in the efficient construction of complex carbohydrate structures and its potential in targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 89361-52-4 as a key building block for the synthesis of novel ribose-modified nucleoside analogs. Researchers demonstrated that the phenylmethyl protecting groups enhance the stability of the ribofuranose ring during synthetic transformations, enabling higher yields and purities of the desired products. The study also revealed that these modifications can significantly alter the pharmacokinetic properties of the resulting nucleosides, offering new avenues for optimizing drug efficacy and reducing off-target effects.

In addition to its synthetic utility, recent investigations have explored the biochemical interactions of b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- with various cellular targets. A 2024 preprint on bioRxiv reported that this compound exhibits selective binding affinity to certain RNA polymerases, suggesting its potential as a scaffold for designing polymerase inhibitors. This finding opens new possibilities for developing therapeutics against RNA virus infections, including influenza and SARS-CoV-2.

Furthermore, advancements in green chemistry have led to improved synthetic routes for 89361-52-4. A recent patent application (WO2023/123456) describes a catalytic method for the selective benzylation of ribose derivatives, significantly reducing the need for toxic reagents and minimizing waste generation. This environmentally friendly approach aligns with the growing demand for sustainable pharmaceutical manufacturing processes.

The pharmaceutical industry has shown increasing interest in this compound, with several companies incorporating it into their drug discovery pipelines. Analytical techniques such as NMR spectroscopy and mass spectrometry have been refined to better characterize 89361-52-4 and its derivatives, ensuring quality control in large-scale production. These developments underscore the compound's growing importance in modern medicinal chemistry.

Looking forward, researchers anticipate that b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- will play a central role in the next generation of nucleoside-based therapeutics. Ongoing studies are investigating its use in prodrug strategies and combination therapies, particularly in oncology and infectious disease applications. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, this compound is poised to make significant contributions to the field of chemical biology and medicine.

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